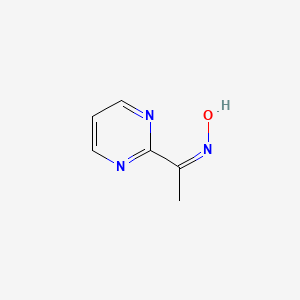
(Z)-1-(Pyrimidin-2-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(Pyrimidin-2-yl)ethanoneoxime is an organic compound characterized by the presence of a pyrimidine ring attached to an ethanoneoxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime typically involves the reaction of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve pyrimidine-2-carbaldehyde in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: While specific industrial production methods for (Z)-1-(Pyrimidin-2-yl)ethanoneoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(Z)-1-(Pyrimidin-2-yl)ethanoneoxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Pyrimidine-2-carbaldehyde: A precursor in the synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime.
Pyrimidine-2-ylamine: Another derivative of pyrimidine with different functional groups.
Pyrimidine-2-ylmethanol: A compound with a hydroxyl group instead of an oxime group.
Uniqueness: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
(NZ)-N-(1-pyrimidin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-7-3-2-4-8-6/h2-4,10H,1H3/b9-5- |
Clé InChI |
XJYKGFXWZAXNBO-UITAMQMPSA-N |
SMILES isomérique |
C/C(=N/O)/C1=NC=CC=N1 |
SMILES canonique |
CC(=NO)C1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


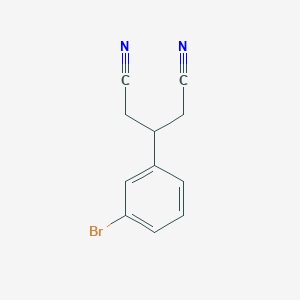
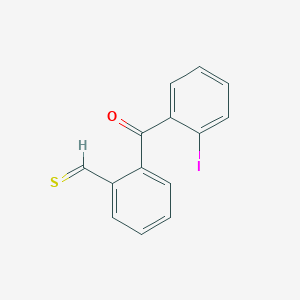
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
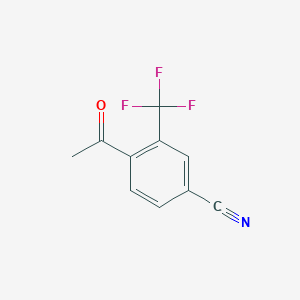


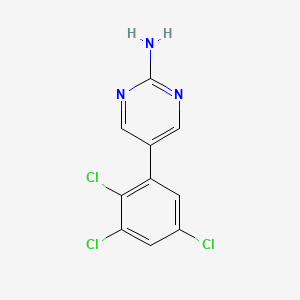
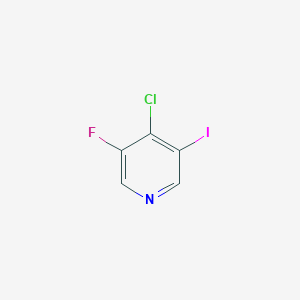
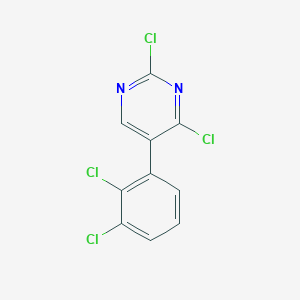
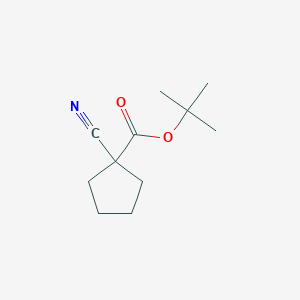

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)


